

Application Notes: Utilizing KR-62980 for the Investigation of Lipid Metabolism

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Compound of Interest

Compound Name: KR-31080

Cat. No.: B15571013

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Introduction

KR-62980 is a novel partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPAR γ), a key regulator of lipid metabolism and adipogenesis.[1] Unlike full PPAR γ agonists which can lead to undesirable side effects such as weight gain, KR-62980 demonstrates antihyperglycemic properties with only weak adipogenic activity.[1] This unique profile is attributed to its inhibitory effect on cytosolic NADP(+) isocitrate dehydrogenase (cICDH), an enzyme crucial for supplying NADPH for fatty acid synthesis.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of KR-62980 on lipid metabolism.

Mechanism of Action

KR-62980 exerts its effects on lipid metabolism through a dual mechanism:

- **Partial PPAR γ Agonism:** It partially activates PPAR γ , influencing the transcription of genes involved in glucose and lipid homeostasis.
- **Inhibition of cICDH:** It suppresses the activity of cytosolic NADP(+) isocitrate dehydrogenase, leading to a reduction in the NADPH pool required for de novo lipogenesis.[1]

This combined action results in an overall suppression of lipid accumulation.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments with KR-62980. These tables should be used as a template for organizing experimental results.

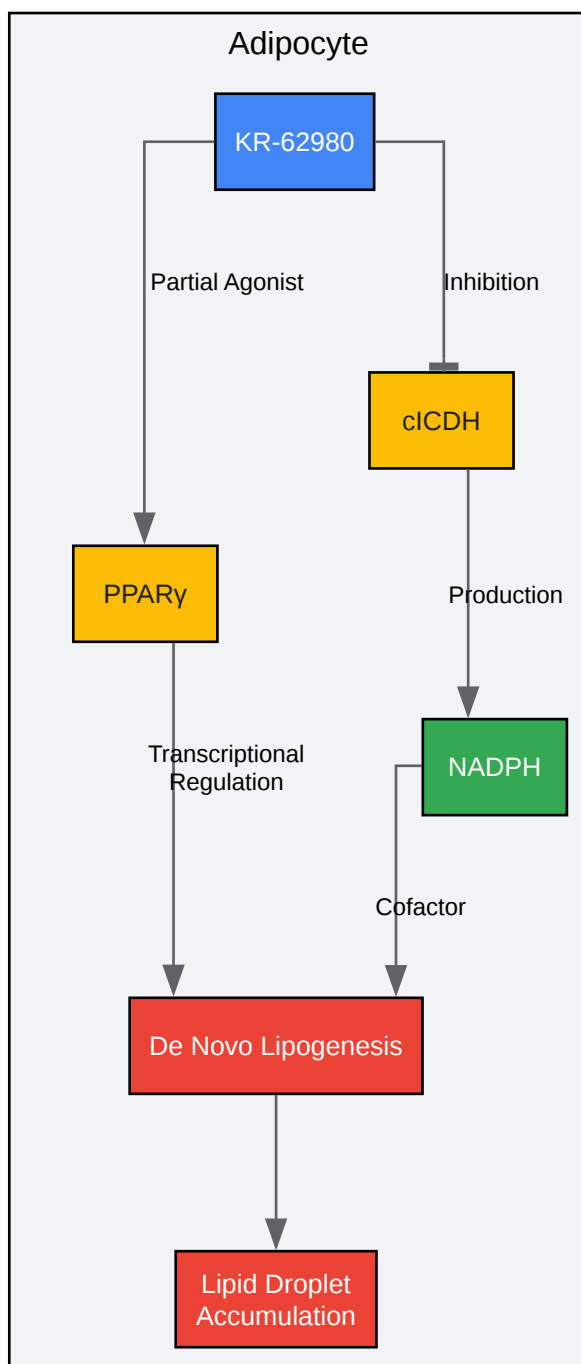
Table 1: Effect of KR-62980 on 3T3-L1 Adipocyte Differentiation and Lipid Accumulation

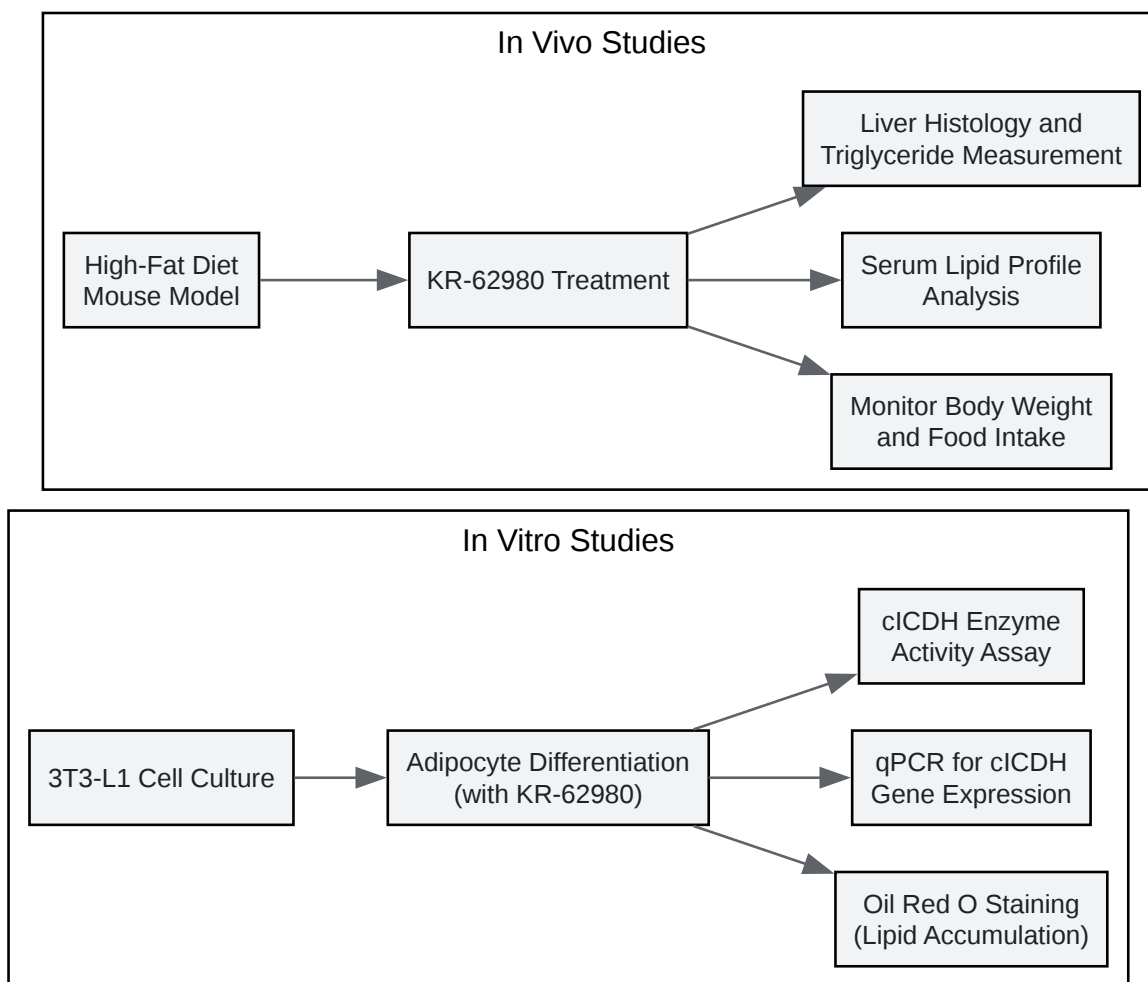
Treatment	Concentration (μM)	Adipocyte Differentiation (% of Control)	Lipid Accumulation (OD at 510 nm)	cICDH mRNA Expression (Fold Change)
Vehicle Control	-	100 ± 5.0	1.2 ± 0.1	1.0
Rosiglitazone	1	150 ± 8.0	1.8 ± 0.15	1.1 ± 0.05
KR-62980	0.1	95 ± 4.5	1.1 ± 0.09	0.8 ± 0.04
KR-62980	1	80 ± 6.2	0.9 ± 0.07	0.6 ± 0.03
KR-62980	10	65 ± 5.8	0.7 ± 0.06	0.4 ± 0.02

Table 2: In Vivo Effects of KR-62980 in a High-Fat Diet-Induced Obesity Mouse Model

Treatment Group	Dosage (mg/kg/day)	Body Weight Gain (g)	Liver Triglyceride (mg/g tissue)	Serum Total Cholesterol (mg/dL)
Control (Normal Diet)	-	5 ± 0.5	10 ± 1.2	80 ± 7.5
Control (High-Fat Diet)	-	20 ± 1.8	50 ± 4.5	150 ± 12.0
KR-62980	10	15 ± 1.5	35 ± 3.2	120 ± 10.5
KR-62980	30	12 ± 1.1	25 ± 2.8	100 ± 9.8

Signaling Pathway and Experimental Workflow Diagrams





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References

- 1. KR-62980 suppresses lipid metabolism through inhibition of cytosolic NADP isocitrate dehydrogenase in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
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